molecular formula C29H34N2O9 B11058096 Ethyl 4-hydroxy-5-[3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 4-hydroxy-5-[3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11058096
M. Wt: 554.6 g/mol
InChI Key: KNVLIEKFYPOYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenethylamine with a suitable aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C29H34N2O9

Molecular Weight

554.6 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C29H34N2O9/c1-6-40-29(35)21-16-31-28(34)25(26(21)33)20(18-13-22(37-3)27(39-5)23(14-18)38-4)15-24(32)30-12-11-17-7-9-19(36-2)10-8-17/h7-10,13-14,16,20H,6,11-12,15H2,1-5H3,(H,30,32)(H2,31,33,34)

InChI Key

KNVLIEKFYPOYLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.